molecular formula C23H24N4O2S B2775201 (5-methyl-1-phenyl-1H-pyrazol-4-yl)(4-(2-(thiophen-2-yl)cyclopropanecarbonyl)piperazin-1-yl)methanone CAS No. 1209087-17-1

(5-methyl-1-phenyl-1H-pyrazol-4-yl)(4-(2-(thiophen-2-yl)cyclopropanecarbonyl)piperazin-1-yl)methanone

Cat. No. B2775201
CAS RN: 1209087-17-1
M. Wt: 420.53
InChI Key: CZTTYFULWOGXSJ-UHFFFAOYSA-N
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Description

The compound “(5-methyl-1-phenyl-1H-pyrazol-4-yl)(4-(2-(thiophen-2-yl)cyclopropanecarbonyl)piperazin-1-yl)methanone” is a complex organic molecule. It contains a pyrazole ring, which is a common moiety in many biologically active molecules and pharmaceuticals . The pyrazole ring is often found in drugs such as Celebrex, Viagra, and Rimonabant .


Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, 5-methyl-1-phenyl-1H-pyrazole-4-carboxylic acid was synthesized by the cyclocondensation of ethyl acetoacetate, N,N-dimethylformamide dimethyl acetal (DMF-DMA), and phenylhydrazine . The resulting product was then subjected to basic hydrolysis to yield the corresponding acid .


Molecular Structure Analysis

The molecular structure of similar compounds has been studied using various techniques. For example, the structure of 5-methyl-1-phenyl-1H-pyrazole-4-carboxylic acid was determined using single-crystal X-ray diffraction . The compound crystallized in the space group P2 1 / n of the monoclinic system .


Chemical Reactions Analysis

The chemical reactions involving similar compounds have been reported. For instance, 5-methyl-1-phenyl-1H-pyrazole-4-carboxylic acid was obtained by the cyclocondensation of ethyl acetoacetate, N,N-dimethylformamide dimethyl acetal (DMF-DMA), and phenylhydrazine .


Physical And Chemical Properties Analysis

The physical and chemical properties of similar compounds have been analyzed. For instance, the experimental FT-IR and 1H and 13C NMR chemical shifts of 5-methyl-1-phenyl-1H-pyrazole-4-carboxylic acid were compared to those calculated by means of density functional theory (DFT) at the B3LYP/TZ2P level of theory .

Scientific Research Applications

Antiviral Activity

Indole derivatives have demonstrated promising antiviral properties. For instance:

Antitubercular Activity

Indole derivatives have also been investigated for their antitubercular potential:

Antimicrobial Activity

Certain indole derivatives exhibit antimicrobial effects:

Other Biological Activities

Indole derivatives also possess:

Mechanism of Action

The mechanism of action of similar compounds has been studied. For example, a compound was docked with the human prostaglandin reductase (PTGR2) to study its binding interactions . The docking pose and noncovalent interactions gave insights into its plausible inhibitory action .

Safety and Hazards

The safety and hazards of similar compounds have been reported. For instance, a compound was found to cause serious eye irritation and may cause respiratory irritation .

Future Directions

The future directions for research on similar compounds could include further exploration of their biological activities. For example, some hydrazine-coupled pyrazoles were found to have potent antileishmanial and antimalarial activities . These compounds may be considered potential pharmacophores for the preparation of safe and effective antileishmanial and antimalarial agents .

properties

IUPAC Name

[4-(5-methyl-1-phenylpyrazole-4-carbonyl)piperazin-1-yl]-(2-thiophen-2-ylcyclopropyl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H24N4O2S/c1-16-20(15-24-27(16)17-6-3-2-4-7-17)23(29)26-11-9-25(10-12-26)22(28)19-14-18(19)21-8-5-13-30-21/h2-8,13,15,18-19H,9-12,14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CZTTYFULWOGXSJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=NN1C2=CC=CC=C2)C(=O)N3CCN(CC3)C(=O)C4CC4C5=CC=CS5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H24N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

420.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(5-methyl-1-phenyl-1H-pyrazol-4-yl)(4-(2-(thiophen-2-yl)cyclopropanecarbonyl)piperazin-1-yl)methanone

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